molecular formula C9H9F3 B2613853 4-Ethylbenzotrifluoride CAS No. 27190-69-8

4-Ethylbenzotrifluoride

Cat. No.: B2613853
CAS No.: 27190-69-8
M. Wt: 174.166
InChI Key: IHHXYTIKYUHTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylbenzotrifluoride, also known as 1-ethyl-4-(trifluoromethyl)benzene, is an organic compound with the chemical formula C9H9F3. It is a colorless liquid characterized by a benzene ring substituted with an ethyl group and a trifluoromethyl group. This compound is widely used in the chemical industry due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzotrifluoride can be synthesized through various methods. One common method involves the reaction of p-toluene with trifluoroformic acid. This reaction typically requires a catalyst and specific conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzotrifluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

4-Ethylbenzotrifluoride has numerous applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: It is investigated for potential therapeutic applications and drug development.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Ethylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

  • 4-Chlorobenzotrifluoride
  • 3,4-Dichlorobenzotrifluoride

Comparison: 4-Ethylbenzotrifluoride is unique due to its ethyl group, which imparts distinct chemical properties compared to its chlorinated counterparts. These differences influence its reactivity, applications, and overall behavior in various chemical and industrial processes .

Properties

IUPAC Name

1-ethyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXYTIKYUHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-ethenyl-4-(trifluoromethyl)benzene (1.72 mL, 11.6 mmol) in THF (60 mL) was stirred in the presence of Pd/C (10%, 400 mg), under a hydrogen atmosphere (45 psi) for 7 h. The solid was filtered through celite (washed with DCM) and the filtrate was carefully concentrated, keeping the temperature of the bath below 20° C. at 200 mmHg. The concentrated solution thus obtained was used in the next step without further manipulation.
Quantity
1.72 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

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